molecular formula C17H14BrClN2O3S B3033451 4-Bromo-3-(((4-chlorophenyl)sulfonyl)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one CAS No. 1023539-13-0

4-Bromo-3-(((4-chlorophenyl)sulfonyl)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one

Cat. No. B3033451
CAS RN: 1023539-13-0
M. Wt: 441.7 g/mol
InChI Key: DXQGHSHOGUAZDC-UHFFFAOYSA-N
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Description

The compound 4-Bromo-3-(((4-chlorophenyl)sulfonyl)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one is a chemically synthesized molecule that appears to be derived from pyrazole chemistry. Pyrazoles are a class of organic compounds with significant pharmaceutical applications due to their biological activity. The structure of the compound suggests it may have potential as a biologically active molecule, possibly exhibiting antimicrobial properties.

Synthesis Analysis

The synthesis of related pyrazole compounds involves several steps, including alkylation, oxidation, and hydrolysis. For instance, the alkylation of 4-(phenylthio)-1H-pyrazol-5-ols with methyl bromoacetate leads to phenyl pyrazolyl sulfides, which can be further oxidized into sulfones and hydrolyzed into corresponding acids . Similarly, the treatment of 3-methyl 1-phenyl-5-amino pyrazole with 4-acetyl benzene sulfonyl chloride in pyridine yields a sulfonamide, which can undergo further reactions to produce a variety of heterocyclic compounds . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of the compound includes several functional groups, such as a bromo substituent, a sulfonyl group, and a phenyl ring, which are common in medicinal chemistry for their diverse reactivity and potential to interact with biological targets. The presence of these groups in the compound's structure may influence its reactivity and binding affinity to various enzymes or receptors.

Chemical Reactions Analysis

The compound's functional groups suggest it could participate in various chemical reactions. For example, the bromo group could be involved in substitution reactions, while the sulfonyl group could engage in condensation reactions with nucleophiles. The pyrazole core itself is a versatile scaffold that can undergo a range of transformations to yield new heterocyclic compounds with potential biological activities .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-Bromo-3-(((4-chlorophenyl)sulfonyl)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one are not detailed in the provided papers, related compounds typically exhibit properties that are influenced by their molecular structure. These properties include solubility in various solvents, melting points, and stability under different conditions. The presence of electron-withdrawing groups like the sulfonyl and bromo groups could affect the compound's acidity and reactivity .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Synthesis of Heterocycles : 4-Bromo-1-(2,4-dinitrophenyl)-3-methyl-2-pyrazolin-5-one is used in the synthesis of various heterocycles, demonstrating its utility in organic chemistry and material science (Youssef, 1984).
  • Applications in Multistep Reactions : The compound is involved in multistep reactions, leading to the formation of different heterocyclic structures, which are significant in pharmaceutical chemistry (Vasin et al., 2015).

Biological Activities

  • Antimicrobial Properties : Derivatives of the compound have been synthesized and shown to possess antibacterial and antifungal activities, highlighting its potential in the development of new antimicrobial agents (Shah et al., 2014).
  • Potential in Developing Herbicides and Insecticides : Some derivatives exhibit favorable herbicidal and insecticidal activities, suggesting applications in agriculture and pest control (Wang et al., 2015).

Synthesis of New Compounds

  • Formation of Novel Compounds : Research shows that the compound can be used to create a variety of novel chemical entities, which can be further explored for various industrial and pharmaceutical applications (Eller & Holzer, 2018).

Antidepressant Activities

  • Potential in Antidepressant Development : Some pyrazoline derivatives, closely related to the mentioned compound, have been synthesized and evaluated for their antidepressant activities, indicating its potential use in developing new treatments for depression (Palaska et al., 2001).

properties

IUPAC Name

4-bromo-5-[(4-chlorophenyl)sulfonylmethyl]-1-methyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrClN2O3S/c1-20-15(11-25(23,24)14-9-7-12(19)8-10-14)16(18)17(22)21(20)13-5-3-2-4-6-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQGHSHOGUAZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)CS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-(((4-chlorophenyl)sulfonyl)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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